2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline
Overview
Description
2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline is an organic compound with the molecular formula C24H29NOSi and a molecular weight of 375.58 g/mol . This compound is characterized by the presence of a tert-butyldiphenylsilyloxy group attached to an ethyl chain, which is further connected to an aniline moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline typically involves the reaction of aniline derivatives with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then coupled with an ethyl halide to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline involves its interaction with molecular targets through its functional groups. The silyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the aniline moiety can engage in electrophilic and nucleophilic reactions. These interactions facilitate the compound’s role in various chemical processes and biological systems .
Comparison with Similar Compounds
2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline can be compared with similar compounds such as:
2-(2-(Trimethylsilyloxy)ethyl)aniline: This compound has a trimethylsilyloxy group instead of a tert-butyldiphenylsilyloxy group, resulting in different steric and electronic properties.
2-(2-(Tert-butyldimethylsilyloxy)ethyl)aniline: The presence of dimethyl groups instead of diphenyl groups affects the compound’s reactivity and stability.
2-(2-(Tert-butyldiphenylsilyloxy)propyl)aniline: The propyl chain introduces additional flexibility and alters the compound’s physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Properties
IUPAC Name |
2-[2-[tert-butyl(diphenyl)silyl]oxyethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NOSi/c1-24(2,3)27(21-13-6-4-7-14-21,22-15-8-5-9-16-22)26-19-18-20-12-10-11-17-23(20)25/h4-17H,18-19,25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQYXLJEIHBMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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